molecular formula C13H10FNO4 B6389637 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxyisonicotinic acid CAS No. 1261932-46-0

5-(2-Fluoro-5-methoxyphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6389637
CAS No.: 1261932-46-0
M. Wt: 263.22 g/mol
InChI Key: PBQMNAHZEHDHJR-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methoxyphenyl)-2-hydroxyisonicotinic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a hydroxyisonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 2-fluoro-5-methoxyphenylboronic acid with a suitable halogenated isonicotinic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methoxyphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while nucleophilic substitution could introduce various functional groups in place of the fluorine or methoxy groups.

Scientific Research Applications

5-(2-Fluoro-5-methoxyphenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The hydroxyisonicotinic acid moiety may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxyphenylacetic acid

Uniqueness

5-(2-Fluoro-5-methoxyphenyl)-2-hydroxyisonicotinic acid stands out due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, combined with the hydroxyisonicotinic acid moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2-fluoro-5-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-19-7-2-3-11(14)8(4-7)10-6-15-12(16)5-9(10)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQMNAHZEHDHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687548
Record name 5-(2-Fluoro-5-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-46-0
Record name 5-(2-Fluoro-5-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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